4-Amino-7-bromocinnoline-3-carboxamide
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Overview
Description
4-Amino-7-bromocinnoline-3-carboxamide is a chemical compound with the molecular formula C9H7BrN4O and a molecular weight of 267.08 g/mol It is a derivative of cinnoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-bromocinnoline-3-carboxamide typically involves the bromination of cinnoline derivatives followed by amination and carboxamidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale bromination, amination, and amidation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-bromocinnoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form hydrogen derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products Formed
Oxidation: Nitro derivatives of cinnoline.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted cinnoline derivatives depending on the substituent used.
Scientific Research Applications
4-Amino-7-bromocinnoline-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-Amino-7-bromocinnoline-3-carboxamide involves its interaction with various molecular targets. The amino and carboxamide groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This compound may also interact with nucleic acids, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-bromocinnoline-3-carboxamide: Similar structure but with the bromine atom at the 6-position.
4-Amino-5-bromocinnoline-3-carboxamide: Bromine atom at the 5-position.
4-Amino-8-bromocinnoline-3-carboxamide: Bromine atom at the 8-position.
Uniqueness
4-Amino-7-bromocinnoline-3-carboxamide is unique due to the specific positioning of the bromine atom at the 7-position, which can influence its reactivity and interaction with other molecules. This unique positioning can result in different biological activities and chemical properties compared to its isomers .
Properties
Molecular Formula |
C9H7BrN4O |
---|---|
Molecular Weight |
267.08 g/mol |
IUPAC Name |
4-amino-7-bromocinnoline-3-carboxamide |
InChI |
InChI=1S/C9H7BrN4O/c10-4-1-2-5-6(3-4)13-14-8(7(5)11)9(12)15/h1-3H,(H2,11,13)(H2,12,15) |
InChI Key |
QIHVDYPNHBKJAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=NC(=C2N)C(=O)N |
Origin of Product |
United States |
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